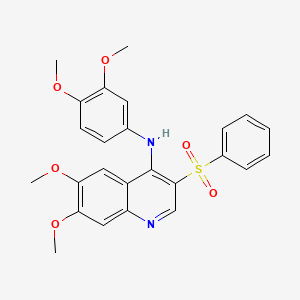
N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine, also known as DPAQ, is a synthetic compound that belongs to the quinoline family. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential use in cancer treatment. In
Wirkmechanismus
N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine is a potent inhibitor of PKC, which is a family of serine/threonine protein kinases that play a critical role in various cellular processes, including cell growth, differentiation, and survival. PKC is activated by various stimuli, including growth factors and phorbol esters, and is involved in the regulation of multiple signaling pathways. N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine binds to the catalytic domain of PKC and inhibits its activity, thereby blocking downstream signaling pathways and inhibiting the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine is its potency and specificity for PKC inhibition. It has been shown to be more potent than other PKC inhibitors, such as staurosporine and bisindolylmaleimide, and has a higher selectivity for PKC over other protein kinases. This makes N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine a valuable tool for studying the role of PKC in various cellular processes, including cancer. However, one of the limitations of N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine. One area of research is the development of more potent and selective PKC inhibitors based on the structure of N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine. Another area of research is the investigation of the role of PKC in other diseases, such as diabetes and cardiovascular disease. Additionally, the use of N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine in combination with other anticancer agents, such as chemotherapy and radiation therapy, is an area of active research.
Synthesemethoden
The synthesis of N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine involves the reaction of 3,4-dimethoxyaniline with 2,5-dimethoxybenzaldehyde to form a Schiff base, which is then reduced with sodium borohydride to obtain the corresponding amine. The amine is then reacted with 3-bromo-4-fluorobenzenesulfonyl chloride to form the sulfonyl chloride intermediate, which is then reacted with 6,7-dimethoxyquinoline-4-amine to obtain N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine exerts its anticancer effects by inhibiting PKC, which is a key signaling molecule involved in the proliferation and survival of cancer cells. N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c1-30-20-11-10-16(12-21(20)31-2)27-25-18-13-22(32-3)23(33-4)14-19(18)26-15-24(25)34(28,29)17-8-6-5-7-9-17/h5-15H,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDNELUIWKNOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


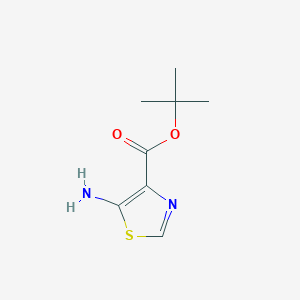

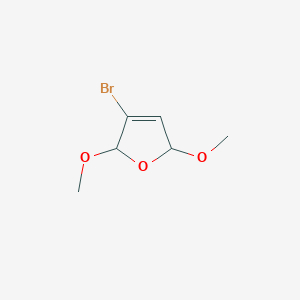
![7-ethyl-8-methyl-6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2598201.png)
![7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2598202.png)
![N~4~-(3-fluorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2598203.png)

![4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2598211.png)
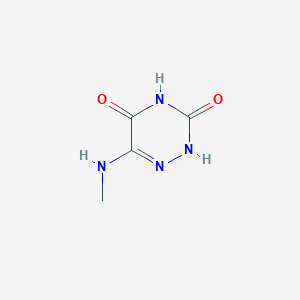
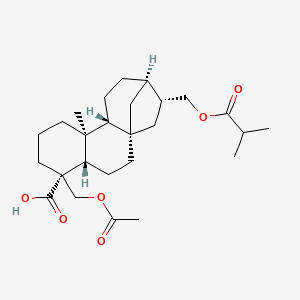

![(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2598216.png)
